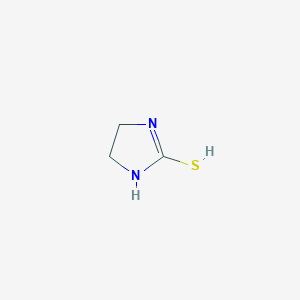
1-Ethynyl-1-cyclohexanol
概要
説明
1-Ethynyl-1-cyclohexanol is an acetylenic alcohol with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol . It is also known by other names such as (1-Hydroxycyclohexyl)ethyne and 1-Ethynyl-1-hydroxycyclohexane . This compound is a colorless solid with a faint specific odor and is used in various applications across different fields .
作用機序
Target of Action
1-Ethynyl-1-cyclohexanol, also known as 1-Ethynylcyclohexanol, primarily targets the central nervous system . It is an alkynyl alcohol derivative which is both a synthetic precursor to, and an active metabolite of the tranquilizer ethinamate .
Mode of Action
This compound interacts with its targets to exert sedative, anticonvulsant, and muscle relaxant effects . It can undergo acetylation in the presence of a catalytic amount of ruthenium chloride at room temperature . It can also react with transition metal hydride complexes to form vinyl derivatives by inserting into the M-H bonds .
Biochemical Pathways
The compound can be used to synthesize novel organotellurium (IV) compounds with potent inhibitory activity towards Cathepsin B . The polymerization of this compound by transition metal catalysts leads to the formation of poly (this compound) .
Pharmacokinetics
Its molecular weight of 12418 and its solubility in water (10g/L at 20°C), diethyl ether, alcohols, esters, and ketone suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of Cathepsin B and the induction of sedative, anticonvulsant, and muscle relaxant effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH. For instance, its melting temperature is at 28°C , suggesting that it may be sensitive to high temperatures.
生化学分析
Biochemical Properties
It is known that 1-Ethynyl-1-cyclohexanol can undergo acetylation in the presence of a catalytic amount of ruthenium chloride at room temperature . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in acetylation reactions.
Cellular Effects
Given its sedative, anticonvulsant, and muscle relaxant effects , it is likely that this compound influences cell function by modulating the activity of certain ion channels or receptors
Molecular Mechanism
It is known that it can react with transition metal hydride complexes to form vinyl derivatives by inserting into the M-H bonds . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 453.2 K and a melting point of 305 K , suggesting that it is stable under normal laboratory conditions
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that this compound can be used to synthesize novel organotellurium (IV) compounds with potent inhibitory activity towards Cathepsin B . This suggests that this compound may interact with enzymes or cofactors involved in these metabolic pathways.
準備方法
1-Ethynyl-1-cyclohexanol can be synthesized from cyclohexanone by reacting it with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method involves the following steps:
Reaction with Sodium Acetylide: Cyclohexanone is reacted with sodium acetylide in liquid ammonia.
Acidic Work-Up: The reaction mixture is then subjected to an acidic work-up to yield this compound.
化学反応の分析
1-Ethynyl-1-cyclohexanol undergoes various chemical reactions, including:
Acetylation: It can undergo acetylation in the presence of a catalytic amount of ruthenium chloride at room temperature.
Polymerization: The compound can be polymerized by transition metal catalysts to form poly(this compound).
Reaction with Transition Metal Hydride Complexes: It can react with transition metal hydride complexes to form vinyl derivatives by inserting into the M-H bonds.
科学的研究の応用
1-Ethynyl-1-cyclohexanol has several scientific research applications, including:
Synthesis of Organotellurium Compounds: It is used to synthesize novel organotellurium(IV) compounds with potent inhibitory activity towards Cathepsin B.
Catalyst Inhibitor: It is used as a catalyst inhibitor (platinum) in silicone release coatings.
Polymerization: The polymerization of this compound by transition metal catalysts leads to the formation of poly(this compound).
類似化合物との比較
1-Ethynyl-1-cyclohexanol can be compared with other similar compounds such as:
1-Ethynylcyclopentanol: Similar in structure but with a five-membered ring instead of a six-membered ring.
2-Methyl-3-butyn-2-ol: Another acetylenic alcohol with different substituents.
2-Phenyl-3-butyn-2-ol: A phenyl-substituted acetylenic alcohol.
This compound stands out due to its unique combination of an ethynyl group and a cyclohexanol ring, which imparts distinct chemical properties and reactivity.
特性
IUPAC Name |
1-ethynylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h1,9H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLFHLNFIHBCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021757 | |
| Record name | 1-Ethynylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White crystalline solid with a slight odor; mp = 30-33 deg C; [Alfa Aesar MSDS] | |
| Record name | Cyclohexanol, 1-ethynyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Ethynylcyclohexanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19361 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.13 [mmHg] | |
| Record name | 1-Ethynylcyclohexanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19361 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
78-27-3, 28652-54-2 | |
| Record name | 1-Ethynylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethynylcyclohexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 1-ethynyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Ethynylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethynylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethynylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYNYLCYCLOHEXANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RV04025EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 1-Ethynylcyclohexanol is C8H12O, and its molecular weight is 124.18 g/mol.
A: Yes, various spectroscopic techniques have been used to characterize 1-Ethynylcyclohexanol. These include IR, NMR (1H and 13C), UV, and mass spectrometry. [, , , , , , , , , ]
A: 1-Ethynylcyclohexanol can be polymerized in various ways, including by radiation, electroinitiation, and chemical catalysts. [] It can undergo rearrangement reactions under acidic conditions. [, , , ] It can also undergo a variety of reactions with transition metal complexes. [, , , ]
A: Yes, one application is its use as a hydrosilylation inhibitor in silicone elastomer curing. A method for its quantitative determination in poly(dimethyl siloxane) during this process has been developed. [] It is also used in the preparation of anti-cracking copper artware clay sculpture material. [] Additionally, it acts as a component in LED packaging glue, where its stability contributes to the glue's desirable properties. []
A: While 1-Ethynylcyclohexanol is not a catalyst itself, its reactions with transition metal complexes are well-documented. For example, it reacts with Fe3(CO)12 and Co2(CO)8 to form various metal clusters, highlighting its potential as a building block in organometallic chemistry. []
A: Yes, DFT calculations have been used to study the electronic transitions in gold(I)/copper(I) alkynyl clusters containing 1-ethynylcyclohexanol. [] Additionally, computational methods were employed to study the mechanism of the Rupe rearrangement of propargylic alcohols, including 1-Ethynylcyclohexanol, in liquid sulfur dioxide. []
A: The presence of both the hydroxyl group and the triple bond significantly influences the reactivity of 1-Ethynylcyclohexanol. For example, the hydroxyl group can participate in hydrogen bonding interactions [], while the triple bond can undergo addition reactions with various reagents, including triaryltin hydrides. [] Additionally, the hydroxyl group can be readily transformed into other functional groups, such as esters. [, ]
A: While specific toxicological data might be limited, research indicates that 1-Ethynylcyclohexanol can interfere with the heme biosynthesis pathway. It has been shown to cause the accumulation of a modified porphyrin in the livers of mice, inhibiting the enzyme protohaem ferro-lyase. [] Furthermore, studies highlight its role in the self-catalyzed destruction of cytochrome P-450, a key enzyme involved in drug metabolism. [, ] This destruction occurs through covalent binding of 1-Ethynylcyclohexanol to the heme prosthetic group of the enzyme.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














